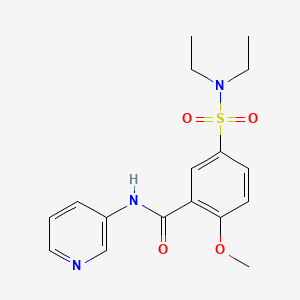

![molecular formula C17H25N5O2 B2551560 8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-64-1](/img/structure/B2551560.png)

8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CAY10595, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the imidazopyridine family and has been shown to exhibit potent inhibitory effects on various enzymes and signaling pathways.

Scientific Research Applications

Synthetic Biology Applications

Research into the development of unnatural base pairs beyond the standard Watson-Crick base pairs for synthetic biology highlights the potential of imidazo[2,1-f]purine derivatives. These compounds, due to their shape complementarity and enhanced stacking ability, are expected to satisfy criteria important for synthetic biology applications, such as the ability to form non-canonical hydrogen bonds, thereby expanding the genetic alphabet (Noriko Saito-Tarashima & N. Minakawa, 2018).

Drug Design and Medicinal Chemistry

Hydantoin derivatives, related to the imidazo[2,1-f]purine scaffold, are highlighted for their significant role in medicinal chemistry, supporting the importance of this scaffold in drug discovery. These compounds exhibit a variety of biological and pharmacological activities and are crucial in the synthesis of non-natural amino acids with potential medical applications (Shabnam Babu Shaikh et al., 2023).

Corrosion Inhibition

Imidazoline and imidazoline derivatives, which share structural features with imidazo[2,1-f]purine derivatives, are widely used as effective corrosion inhibitors. Their heterocyclic ring structure, containing nitrogen atoms, allows for strong adsorption onto metal surfaces, showcasing the versatility of nitrogen-containing heterocycles in industrial applications (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Understanding Purine Salvage Pathways

The purine salvage pathway, crucial for parasitic protozoa that lack de novo synthesis of purines, has been extensively investigated, indicating the potential of targeting this pathway for antiprotozoal chemotherapy. This research underscores the importance of the purine scaffold and its derivatives in the development of specific inhibitors for parasitic diseases (M. Berg et al., 2010).

Properties

IUPAC Name |

6-heptyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-5-6-7-8-9-10-21-12(2)11-22-13-14(18-16(21)22)19(3)17(24)20(4)15(13)23/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHFEEHVBSTISA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tetrahydro-2H-pyran-4-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2551480.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2551482.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2551483.png)

![(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2551485.png)

![4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2551488.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551491.png)

![3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551493.png)

![[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride](/img/no-structure.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(5-methylfuran-2-yl)methyl]propanediamide](/img/structure/B2551498.png)

![3-(azepan-1-ylcarbonyl)-6-butyl[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2551500.png)